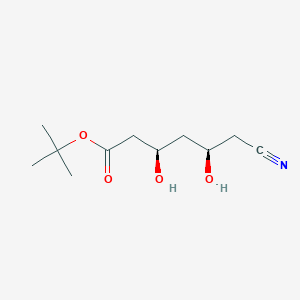
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester
Descripción general
Descripción
“(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester” is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 . It is used as an intermediate in the production of Atorvastatin .
Molecular Structure Analysis
The molecular structure of “(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester” is represented by the formula C11H19NO4 . The exact structure would require more detailed information or analysis.Chemical Reactions Analysis
Specific chemical reactions involving “(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester” are not available in the retrieved information. It is known to be used in the production of Atorvastatin .Aplicaciones Científicas De Investigación
Synthesis of Atorvastatin
This compound can be used to prepare Atorvastatin , a hypolipemic medicine . Atorvastatin is a very effective hydroxyl first glutaryl-coenzyme A (HMG-CoA) reductase inhibitor. It can competitively inhibit cholesterol biosynthesis in the body, thereby reducing serum lipid concentrations and regulating blood fat levels .
Preparation of Key Precursors
The compound can be used to prepare (4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxyhexacyclo-4-tert-butyl acetate . This is a key precursor for the synthesis of Atorvastatin .
Safer and More Convenient Approach for Synthesis
The compound provides a safer and more convenient approach for synthesizing related compounds. Traditional methods of synthesis involve reactions with operational dangers or require strict conditions that are unfavorable for industrial production .
Use in Flow Microreactor Systems
Tertiary butyl esters, such as this compound, find large applications in synthetic organic chemistry . They can be introduced directly into a variety of organic compounds using flow microreactor systems, making the process more efficient, versatile, and sustainable compared to batch processes .
Research and Development
The compound is used in research and development in the field of organic chemistry. It’s used in the synthesis of various other compounds and in the development of new synthetic methods .
Pharmaceutical Industry
The compound has significant applications in the pharmaceutical industry, particularly in the production of cholesterol-lowering drugs like Atorvastatin .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTYMGFSEOSJKM-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(CC#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@@H](CC#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

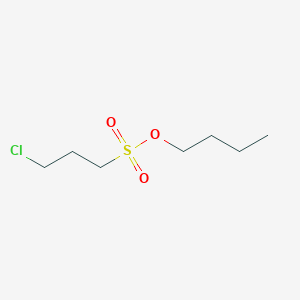

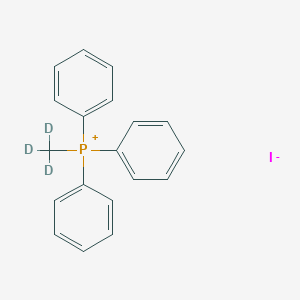
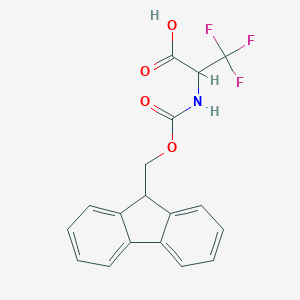
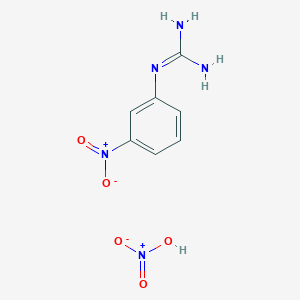
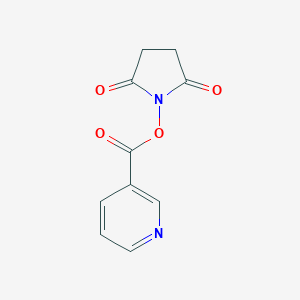
![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B28813.png)
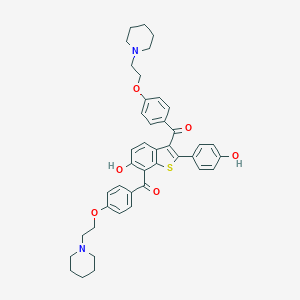


![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)
